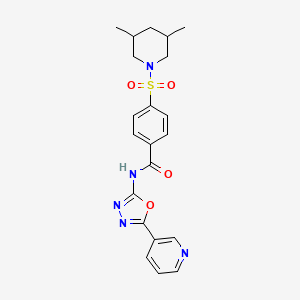

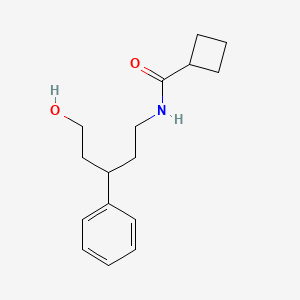

4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

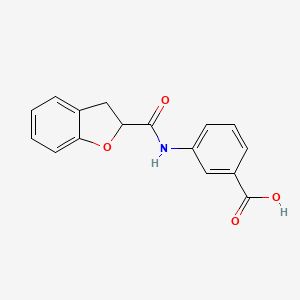

The compound "4-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group known for its role in medicinal chemistry, particularly as inhibitors of carbonic anhydrases (CAs). CAs are enzymes that catalyze the reversible hydration of carbon dioxide, and their inhibition has therapeutic potential in various diseases. The compound is structurally related to tetrahydroquinoline derivatives, which have been studied for their biological activities, including as human beta3 adrenergic receptor agonists .

Synthesis Analysis

While the specific synthesis of "this compound" is not detailed in the provided papers, similar compounds have been synthesized by introducing various functional groups to the benzenesulfonamide moiety to improve selectivity and potency towards certain isoforms of carbonic anhydrases. For example, a series of 4-(1-aryl-3,4-dihydro-1H-isoquinolin-2-carbonyl)benzenesulfonamides were designed based on X-ray crystallographic studies, with the aim of enhancing selectivity for druggable isoforms of CAs .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography. For instance, the crystal structure of a similar compound, 7-(4-fluorophenyl)-5,6,7,14-tetrahydroquinolino[4,3-b]benzo[f]quinolin-6-one, was determined, revealing a monoclinic space group and specific geometric parameters. The central 1,4-dihydropyridine ring in this compound adopts a boat conformation, which may be relevant to the binding and activity of the compound .

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives is often explored in the context of their interaction with carbonic anhydrases. For example, the binding potencies of various 4-substituted benzenesulfonamides as inhibitors of different CA isozymes have been determined using assays such as the thermal shift assay and isothermal titration calorimetry . These studies help to understand the chemical interactions between the sulfonamide moiety and the enzyme's active site.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by the substituents attached to the benzenesulfonamide core. Fluorinated benzenesulfonamides, for example, have been shown to possess higher binding potency than non-fluorinated compounds, indicating that the introduction of fluorine atoms can significantly affect the compound's affinity for carbonic anhydrases . The solubility, stability, and overall pharmacokinetic profile of these compounds are critical for their potential as therapeutic agents.

Aplicaciones Científicas De Investigación

Fluorescence Studies and Molecular Interactions

Synthesis and Fluorescence Studies : Novel fluorophores, including derivatives with structural motifs related to the compound , have been synthesized and characterized, showing potential for labelling and fluorescence studies in biological applications. These compounds exhibit good fluorescence signals and higher hybridization affinity when attached to oligodeoxyribonucleotides, suggesting their utility in molecular biology for studying nucleic acid interactions and dynamics (Singh & Singh, 2007).

Molecular Interactions with Carbonic Anhydrases : Research into benzenesulfonamides, including structural analyses through X-ray crystallography, has led to the design of compounds targeting human carbonic anhydrases (hCAs). These studies have paved the way for developing selective inhibitors with potential therapeutic applications, demonstrating the importance of understanding molecular interactions at the atomic level (Bruno et al., 2017).

Synthesis and Characterization of Novel Compounds

Synthesis and Characterization : The development and characterization of tetrahydro-diepoxybenzo[de]isoquinoline derivatives highlight the importance of structural modifications, including fluorine substitutions, in affecting the chemical and physical properties of compounds. These studies contribute to the fields of synthetic chemistry and materials science by providing insights into the synthesis of complex molecules with specific functional attributes (Grudova et al., 2020).

Catalysis and Chemical Transformations

Catalysis and Synthetic Applications : Research involving the synthesis of ring-fluorinated isoquinolines and quinolines via intramolecular substitution demonstrates the utility of such compounds in catalysis and synthetic chemistry. These studies offer valuable methodologies for constructing fluorinated heterocycles, which are of significant interest in pharmaceutical and agrochemical industries due to their unique properties (Ichikawa et al., 2006).

Bioimaging and Sensing Applications

Bioimaging and Sensing : The development of caged Zn2+ probes based on benzenesulfonamide derivatives illustrates the application of these compounds in bioimaging and sensing. Such studies are crucial for advancing diagnostic and therapeutic strategies, enabling the visualization and quantification of biological processes at the molecular level (Aoki et al., 2008).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-fluoro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3S/c1-13(2)19(23)22-11-3-4-14-5-8-16(12-18(14)22)21-26(24,25)17-9-6-15(20)7-10-17/h5-10,12-13,21H,3-4,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBOVDDKOYSOPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2515569.png)

![4-[(2-Hydroxyethoxy)methyl]piperidin-4-ol hydrochloride](/img/structure/B2515572.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2515573.png)

![3-(Aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride](/img/structure/B2515586.png)

![(Z)-methyl 4-((3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2515587.png)

![ethyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2515588.png)